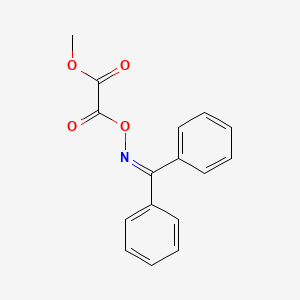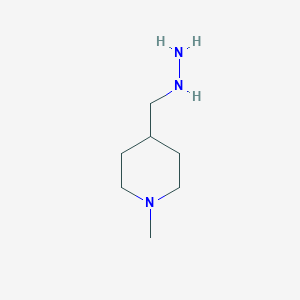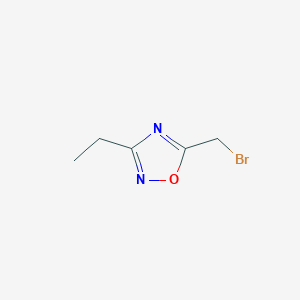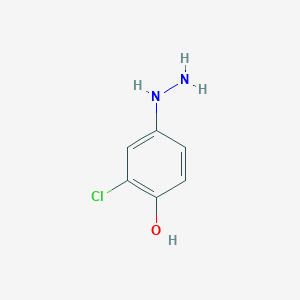
2-Chloro-4-hydrazinylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-hydrazinylphenol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom and a hydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydrazinylphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroaniline.
Diazotization: 2-chloroaniline undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
Reduction: The diazonium salt formed is then reduced using sodium pyrosulfite under controlled pH conditions (7-9) and temperatures (10-35°C).
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Chloro-4-hydrazinylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals
作用機序
The mechanism of action of 2-Chloro-4-hydrazinylphenol involves its interaction with various molecular targets:
DNA Binding: It can bind to DNA, causing structural changes that inhibit replication and transcription.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Oxidative Stress: It can induce oxidative stress in cells, leading to apoptosis or programmed cell death.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: A chlorinated nitrophenol used in the synthesis of pesticides and dyes.
4-Chloro-2-hydrazinylphenol:
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with industrial applications
Uniqueness
2-Chloro-4-hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
2-chloro-4-hydrazinylphenol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-3-4(9-8)1-2-6(5)10/h1-3,9-10H,8H2 |
InChIキー |
JVGPNAUCOPHMSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NN)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




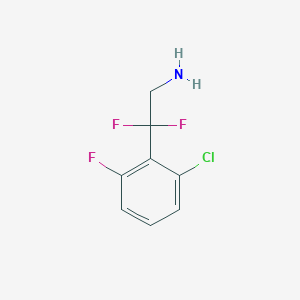
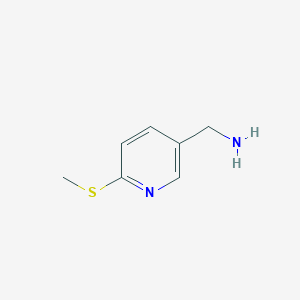
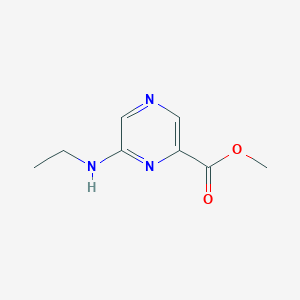
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)

![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
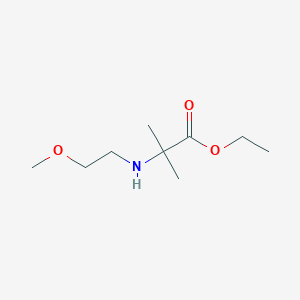

![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
